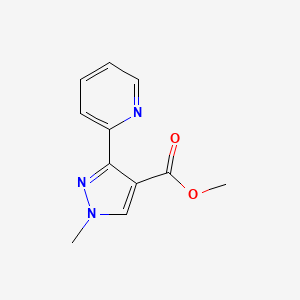

1-甲基-3-(吡啶-2-基)-1H-吡唑-4-羧酸甲酯

描述

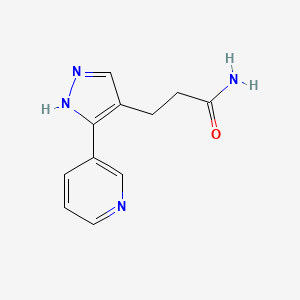

Methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, also known as MPPC, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative with a pyridine ring attached to it, making it a heterocyclic compound. The synthesis of MPPC is relatively straightforward, and it has been studied for its potential use in various biological applications.

科学研究应用

药物化学:吡咯烷衍生物

该化合物作为合成吡咯烷衍生物的通用支架,吡咯烷衍生物在药物发现中具有突出地位。吡咯烷环是一种五元氮杂环,广泛用于医药化学家开发治疗人类疾病的化合物。 人们对这种饱和支架感兴趣的原因在于它能够有效地探索药效团空间,促进立体化学并增加三维覆盖范围 .

抗癌研究:Ru (II) 络合物

在抗癌研究中,该化合物已被用于合成具有吡啶-唑衍生物的对伞花烃 Ru (II) 络合物。 这些络合物在对人卵巢癌细胞系进行测试时,包括顺铂敏感株和顺铂抗性株,均显示出有希望的结果 .

配位化学:配体合成

该化合物在配位化学中也很重要,它可以作为钌配合物的配体。 研究集中在与 2-(N-甲基-1H-1,2,4-三唑-5-基)吡啶的配合物合成上,该配合物自 1990 年代中期以来一直是深入研究的目标 .

合成化学:多步合成

在合成化学中,该化合物参与多步合成过程。 它用于获得中间吡咯烷衍生物,然后将其进一步反应以生成具有生物活性的化合物 .

作用机制

Target of Action

Many pyrazole derivatives are known to interact with various biological targets such as enzymes, receptors, and proteins . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction of pyrazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions . The exact mode of action would depend on the specific target and the structure of the compound.

Biochemical Pathways

Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result might be a reduction in inflammation .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the activity of a compound might be reduced at low pH or high temperatures .

属性

IUPAC Name |

methyl 1-methyl-3-pyridin-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-14-7-8(11(15)16-2)10(13-14)9-5-3-4-6-12-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRBWSXTDUBEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482302.png)